molecular formula C16H15BrN2O3S2 B2585431 Methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate CAS No. 687567-44-8

Methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate

Cat. No. B2585431
M. Wt: 427.33
InChI Key: YJNOFLGTIDGHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate” is a chemical compound with the linear formula C19H17BrN2O3S2 . It has a molecular weight of 465.391 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its molecular weight is 465.391 , and its linear formula is C19H17BrN2O3S2 .

Scientific Research Applications

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : A study by Gangjee et al. (2008) synthesized analogues of this compound as potential dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are key targets in cancer chemotherapy, and the compound was found to be a potent inhibitor of both, suggesting its potential use in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

  • Synthesis and Evaluation of Antitumor Activity : Hafez and El-Gazzar (2017) explored the synthesis of various derivatives of this compound and evaluated their antitumor activities. Several synthesized compounds showed potent anticancer activity, comparable to doxorubicin, against human cancer cell lines, indicating the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).

  • Antimicrobial Properties : El‐Wahab et al. (2015) investigated heterocyclic compounds containing derivatives of this compound for their antimicrobial activity. They found that these compounds exhibited a very good antimicrobial effect when incorporated into polyurethane varnish and printing ink paste, suggesting their potential use as antimicrobial additives (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

  • Anti-Helicobacter pylori Agents : Carcanague et al. (2002) synthesized derivatives of this compound that displayed potent activities against Helicobacter pylori, a gastric pathogen. The study suggested the potential use of these compounds as novel anti-H. pylori agents (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).

  • Dihydrofolate Reductase Inhibitors : Al-Wahaibi et al. (2021) characterized several derivatives of this compound as potential inhibitors of the human dihydrofolate reductase (DHFR) enzyme. Their study provides insights into the structural basis for the inhibitory potential of these compounds (Al-Wahaibi, Shaik, Elmorsy, Abdelbaky, García‐Granda, Thamotharan, Thiruvenkatam, & El-Emam, 2021).

properties

IUPAC Name

methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S2/c1-9(15(21)22-2)24-16-18-12-7-8-23-13(12)14(20)19(16)11-5-3-10(17)4-6-11/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNOFLGTIDGHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate

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